molecular formula C15H21N3O4S B2947013 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine CAS No. 2034359-10-7

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine

Cat. No.: B2947013
CAS No.: 2034359-10-7
M. Wt: 339.41
InChI Key: CCFPYXZTGOPEMB-UHFFFAOYSA-N
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Description

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine is a complex organic compound that features a piperazine ring substituted with a methanesulfonyl group and a pyridine ring substituted with a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine typically involves multiple steps. One common method involves the initial formation of the pyridine ring followed by the introduction of the cyclopropylmethoxy group. The piperazine ring is then introduced, and the methanesulfonyl group is added in the final steps. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as amines or ethers .

Scientific Research Applications

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyridine-containing molecules. Examples include:

Uniqueness

What sets 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine apart is its unique combination of functional groups, which confer specific chemical properties and biological activities.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-23(20,21)18-8-6-17(7-9-18)15(19)13-4-5-16-14(10-13)22-11-12-2-3-12/h4-5,10,12H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFPYXZTGOPEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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